

Spectroscopic Characterization of 1,2-Difluoro-4,5-dinitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2-Difluoro-4,5-dinitrobenzene

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Introduction

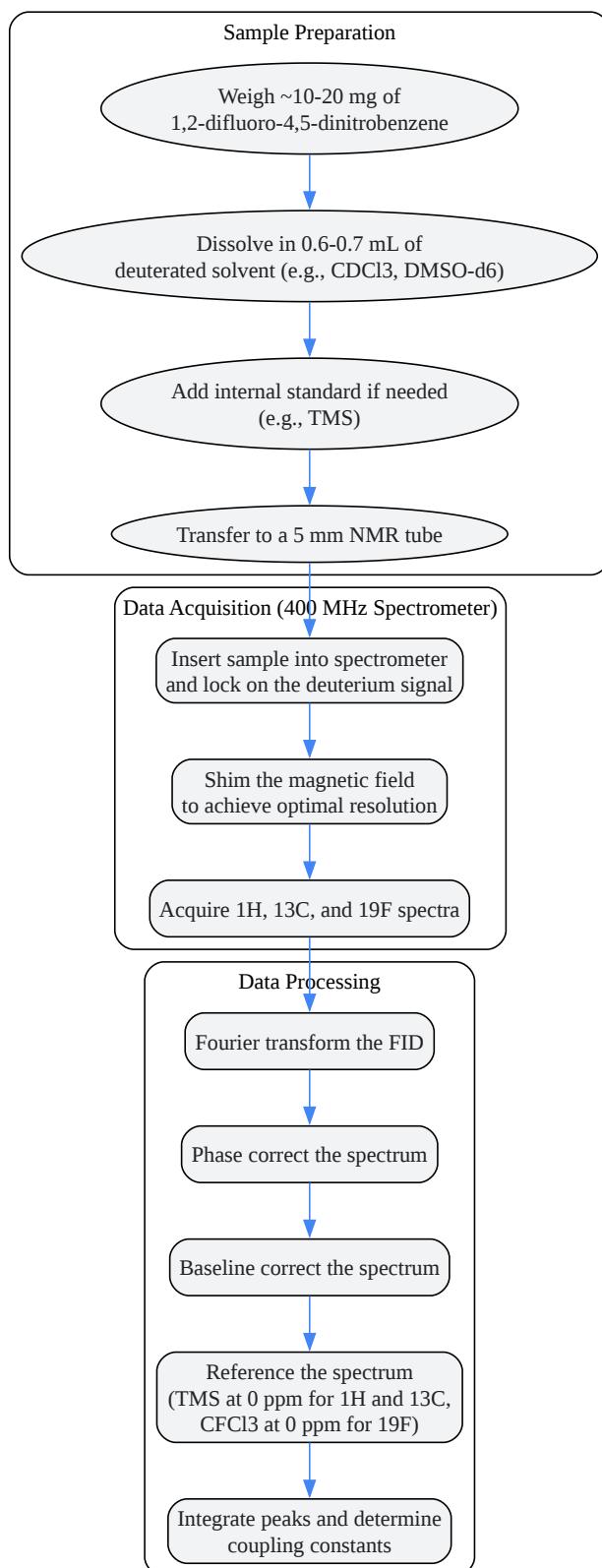
1,2-Difluoro-4,5-dinitrobenzene is a key aromatic building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and materials. Its reactivity is largely governed by the electron-withdrawing nature of the two nitro groups and the fluorine substituents, making it a valuable substrate for nucleophilic aromatic substitution reactions.^[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides an in-depth overview of the spectroscopic characterization of **1,2-difluoro-4,5-dinitrobenzene**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for obtaining and interpreting spectroscopic data.

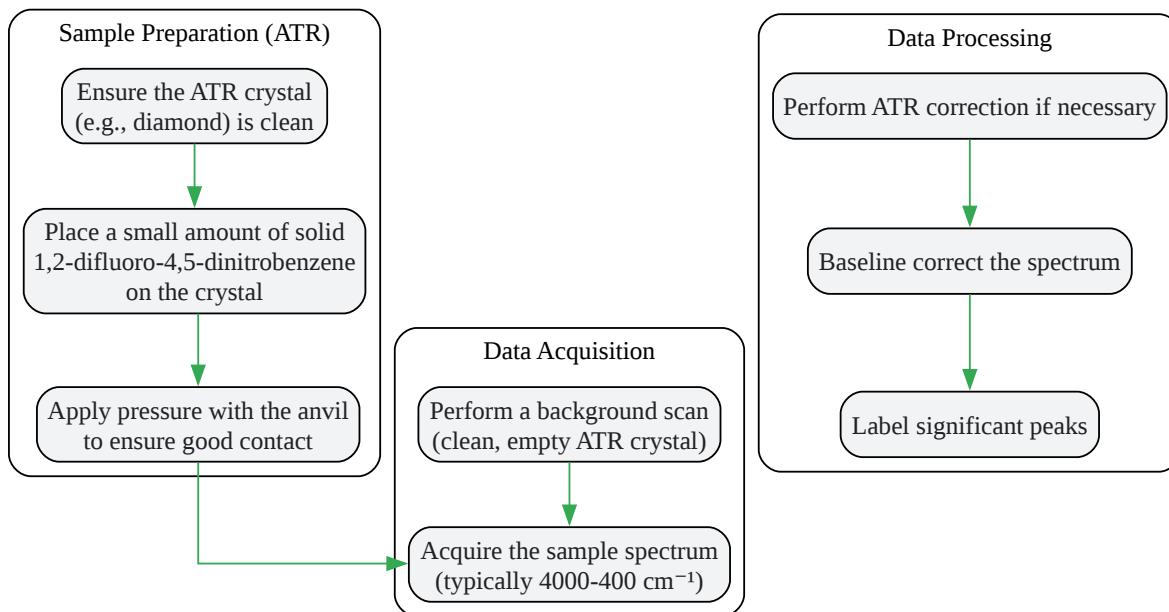
While comprehensive experimental spectra for **1,2-difluoro-4,5-dinitrobenzene** are not readily available in the public domain, this guide will present a detailed framework for its analysis. This includes established protocols for data acquisition and a thorough interpretation of expected spectral features based on the known effects of its constituent functional groups and data from analogous compounds.

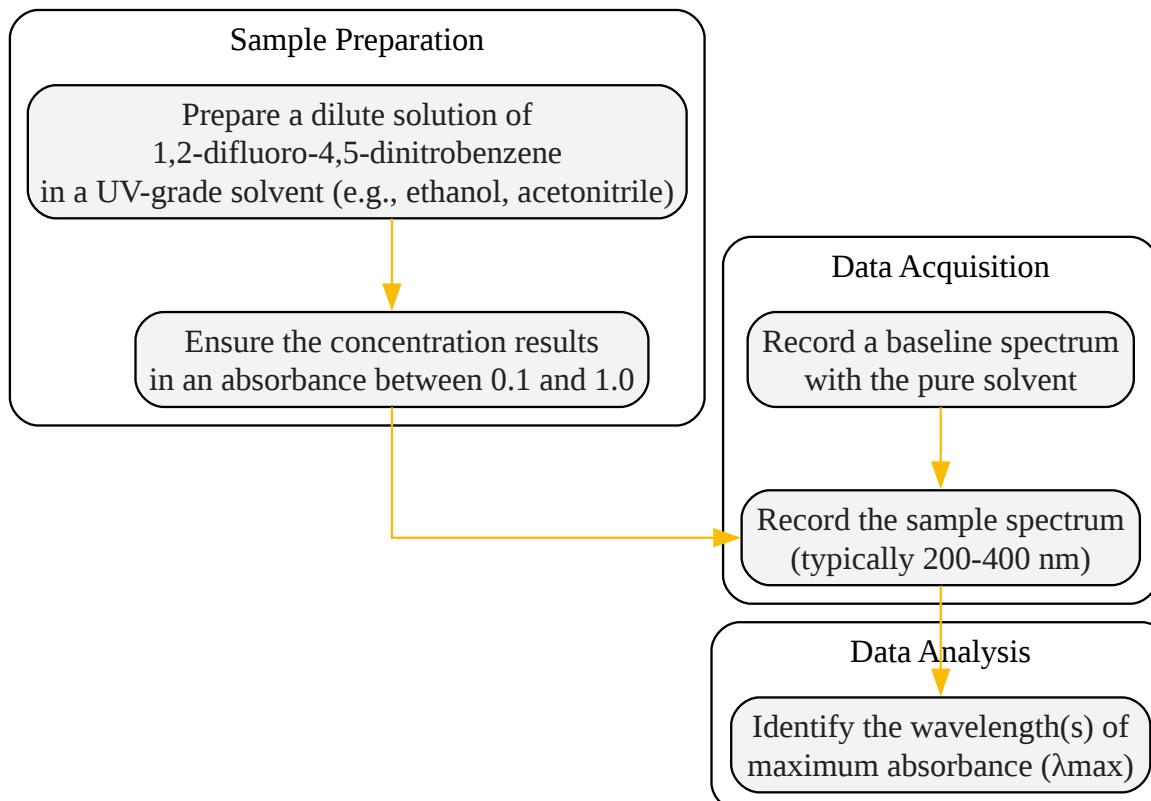
Molecular Structure and Spectroscopic Rationale

The molecular structure of **1,2-difluoro-4,5-dinitrobenzene** dictates its spectroscopic signature. The benzene ring is substituted with two adjacent fluorine atoms and two adjacent

nitro groups, with the pairs being para to each other. This substitution pattern leads to a highly electron-deficient aromatic system.







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References

- 1. 1,2-difluoro-4,5-dinitrobenzene | 85686-97-1 | KDA68697 [biosynth.com]
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